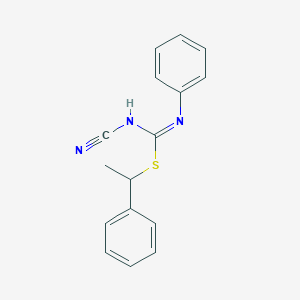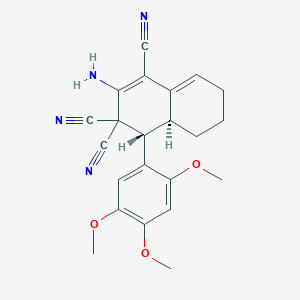
1-phenylethyl N'-cyano-N-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is a chemical compound with a complex structure that includes aromatic rings, a cyano group, and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-phenylethyl N-cyano-N’-phenylcarbamimidothioate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated derivative.
Applications De Recherche Scientifique
1-phenylethyl N-cyano-N’-phenylcarbamimidothioate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-phenylethyl N-cyano-N’-phenylcarbamimidothioate involves its interaction with molecular targets through its functional groups. The cyano group, for example, can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N’-cyano-N-phenylcarbamimidothioate: Similar in structure but with a methyl group instead of a phenylethyl group.
N-(1-Cyano-1-phenylethyl)acetamide: Contains an acetamide group instead of a carbamimidothioate group.
Uniqueness
1-phenylethyl N-cyano-N’-phenylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
445385-57-9 |
|---|---|
Formule moléculaire |
C16H15N3S |
Poids moléculaire |
281.4g/mol |
Nom IUPAC |
1-phenylethyl N-cyano-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C16H15N3S/c1-13(14-8-4-2-5-9-14)20-16(18-12-17)19-15-10-6-3-7-11-15/h2-11,13H,1H3,(H,18,19) |
Clé InChI |
USIHRUMRXONVRV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N |
SMILES canonique |
CC(C1=CC=CC=C1)SC(=NC2=CC=CC=C2)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460346.png)
![[3-Amino-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](2-chlorophenyl)methanone](/img/structure/B460347.png)
![methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460348.png)
![3-amino-4-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460351.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B460352.png)
![3-amino-4-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460355.png)
![(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B460357.png)
![2-Amino-1'-[(2-chlorophenyl)methyl]-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile](/img/structure/B460361.png)
![2-amino-1'-(4-chlorobenzyl)-2'-oxo-1',3',4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3'-(2'H)-indole]](/img/structure/B460363.png)
![2-amino-4-(2-isopropoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460364.png)
![[3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460365.png)
![2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460366.png)
![6-Amino-3-(methoxymethyl)-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460367.png)

